molecular formula C16H17F2N3O3 B5038327 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine

1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine

Cat. No. B5038327
M. Wt: 337.32 g/mol
InChI Key: BVJUGSFVSQNJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine is a chemical compound that has gained immense attention in scientific research. This compound has been studied for its potential in various fields such as medicinal chemistry, pharmacology, and drug discovery.

Mechanism of Action

The mechanism of action of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes such as monoamine oxidase and cholinesterase. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as monoamine oxidase and cholinesterase, which are involved in the breakdown of neurotransmitters such as dopamine and acetylcholine. This compound has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine in lab experiments include its potential as a drug candidate for the treatment of various diseases and its ability to inhibit enzymes such as monoamine oxidase and cholinesterase. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its mechanism of action in more detail to better understand how it works. Additionally, future studies could focus on improving the solubility and reducing the potential toxicity of this compound.

Synthesis Methods

The synthesis of 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine involves the reaction of 2-[(2,3-difluorophenoxy)methyl]-1,3-oxazole-4-carboxylic acid with 1-(4-methylpiperazin-1-yl)propan-2-one in the presence of a coupling agent. The reaction yields the desired compound as a white solid.

Scientific Research Applications

1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine has been extensively studied for its potential in drug discovery. This compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit enzymes such as monoamine oxidase and cholinesterase.

properties

IUPAC Name

[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-20-5-7-21(8-6-20)16(22)12-9-24-14(19-12)10-23-13-4-2-3-11(17)15(13)18/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJUGSFVSQNJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({2-[(2,3-Difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-methylpiperazine

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